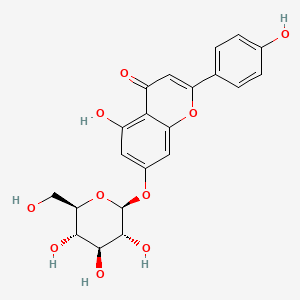

Apigetrin

准备方法

合成路线和反应条件

芹菜素-7-O-葡萄糖苷可以通过使用基因工程大肠杆菌的共培养系统合成。该过程涉及一个上游模块,包括4-香豆酸:CoA连接酶、查尔酮合酶、查尔酮黄烷酮异构酶和黄酮合酶I,从对香豆酸合成芹菜素。 下游系统增强了UDP-葡萄糖的生成,并表达了糖基转移酶,将芹菜素转化为芹菜素-7-O-葡萄糖苷 .

工业生产方法

芹菜素-7-O-葡萄糖苷的工业生产涉及优化菌株的初始接种比例、温度和培养基成分。 大规模生产已达到38.5 µM (16.6 mg/L)的芹菜素-7-O-葡萄糖苷产量 .

化学反应分析

反应类型

芹菜素-7-O-葡萄糖苷会经历各种化学反应,包括:

氧化: 芹菜素-7-O-葡萄糖苷可以被氧化形成不同的氧化产物。

还原: 还原反应可以将芹菜素-7-O-葡萄糖苷转化为其还原形式。

取代: 芹菜素-7-O-葡萄糖苷可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和酸等试剂。

主要产物形成

这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以导致醌的形成,而还原可以产生还原的黄酮类衍生物。

科学研究应用

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of apigetrin. For instance, research demonstrated that this compound significantly reduced pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1β in an in vitro model of SARS-CoV-2-induced inflammation. This suggests its potential role in managing cytokine release syndrome associated with COVID-19 .

In another study involving L6 skeletal muscle cells, this compound was shown to inhibit lipopolysaccharide-induced inflammation by downregulating key inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also inhibited the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further supporting its anti-inflammatory effects .

Anticancer Properties

This compound has been extensively studied for its anticancer effects, particularly against hepatocellular carcinoma (HepG2) and Hep3B cells. It was found to induce apoptosis and necroptosis in Hep3B cells through mechanisms involving the upregulation of tumor necrosis factor alpha (TNFα) and the downregulation of anti-apoptotic proteins like Bcl-xL. The half-maximal inhibitory concentration (IC50) for Hep3B cells was determined to be 52.67 µM after 48 hours of treatment, indicating a potent cytotoxic effect .

In HepG2 cells, this compound caused cell death primarily through the extrinsic apoptotic pathway without affecting mitochondrial-mediated apoptosis markers . The compound's ability to arrest the cell cycle at the G2/M phase further emphasizes its potential as an anticancer agent.

Viral Infection Management

The inhibition of SARS-CoV-2 spike protein binding to ACE2 receptors by this compound positions it as a candidate for therapeutic development against COVID-19. By targeting hypoxia-inducible factor 1-alpha (HIF-1α), this compound may help mitigate the inflammatory response associated with viral infections .

Summary Table: Applications of this compound

Case Studies

Case Study 1: this compound in SARS-CoV-2 Models

In a laboratory setting, this compound was tested on macrophage-like THP-1 and lung epithelial MH-S cells infected with pseudo-SARS-CoV-2. The results indicated a significant reduction in inflammatory cytokines and enhanced cell viability post-treatment, suggesting that this compound could be beneficial for patients experiencing severe inflammatory responses due to COVID-19 .

Case Study 2: this compound's Effect on Hepatocellular Carcinoma

A study focusing on Hep3B cells revealed that treatment with this compound resulted in notable cytotoxic effects characterized by morphological changes indicative of necroptosis. The study utilized various assays including MTT and colony formation assays to confirm these findings, establishing a clear link between this compound treatment and decreased cell proliferation .

作用机制

芹菜素-7-O-葡萄糖苷通过各种分子靶点和途径发挥其作用:

抗癌活性: 芹菜素-7-O-葡萄糖苷通过调节细胞周期和阻断细胞周期在G2/M检查点来抑制癌细胞增殖.

抗氧化活性: 它清除自由基并减少氧化应激。

抗炎活性: 芹菜素-7-O-葡萄糖苷抑制促炎细胞因子和酶的表达。

相似化合物的比较

类似化合物

芹菜素: 芹菜素-7-O-葡萄糖苷的苷元形式,以其抗癌、抗氧化和抗炎特性而闻名.

圣草素: 另一种具有类似生物活性的黄酮类糖苷.

芹菜素-7-O-葡萄糖苷的独特性

芹菜素-7-O-葡萄糖苷的独特性在于其糖苷结构,与它的苷元形式芹菜素相比,它增强了其溶解度和生物利用度。这种结构差异使芹菜素-7-O-葡萄糖苷能够在生物系统中更有效地发挥其作用。

生物活性

Apigetrin, scientifically known as Apigenin 7-O-glucoside, is a flavonoid glycoside predominantly found in various fruits and vegetables. It has garnered significant attention for its diverse biological activities, particularly its potential therapeutic effects against various forms of cancer, inflammation, and oxidative stress. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential clinical applications.

Anticancer Properties

This compound has been extensively studied for its anticancer properties. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines.

- Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in gastric cancer cells (AGS) by regulating proteins such as cyclin B1, cdc25c, and cdk1. This mechanism is critical for inhibiting cancer cell proliferation .

- Induction of Apoptosis : In Hep3B hepatocellular carcinoma cells, this compound promotes apoptosis through the extrinsic pathway by up-regulating TNFα and increasing levels of cleaved caspase-3 and PARP .

- Autophagy : The compound also enhances autophagic processes in AGS cells, marked by increased expression of autophagy-related proteins like LC3B-II and beclin-1 .

- Reactive Oxygen Species (ROS) Generation : this compound elevates ROS levels in Hep3B cells, contributing to its cytotoxic effects .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways:

- NF-κB Pathway : Studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced inflammation in L6 muscle cells by suppressing NF-κB activation and reducing the expression of inflammatory markers such as iNOS and COX-2 .

- MAPK Signaling : The compound also impacts MAPK phosphorylation in LPS-treated cells, further contributing to its anti-inflammatory effects .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been investigated for its ability to alleviate neurodegenerative conditions by promoting autophagy and reducing oxidative stress .

Inhibition of Viral Activity

Recent studies have indicated that this compound possesses inhibitory activity against SARS-CoV-2 proteases, suggesting potential applications in treating viral infections .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Study 1: Gastric Cancer Treatment

A study focused on AGS gastric cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced both apoptosis and autophagy. The study highlighted the potential of this compound as a dietary supplement for cancer prevention or treatment.

Case Study 2: Hepatocellular Carcinoma

In another investigation involving Hep3B cells, researchers found that this compound not only inhibited cell growth but also induced necroptosis. This dual action suggests that this compound could be a valuable candidate for further clinical trials aimed at hepatocellular carcinoma therapy.

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUJOKENFFTPU-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028774 | |

| Record name | 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-74-5 | |

| Record name | Apigenin 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigetrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIGETRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF2S66PCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cosmosiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cosmosiin has been shown to interact with several targets, leading to different downstream effects. For example, cosmosiin:

- Increases ADAM10 expression: It increases the levels of immature and mature forms of the ADAM10 protein without altering mRNA levels in human cell lines (SH-SY5Y and HEK293). This effect is thought to be mediated by a translational mechanism involving the first 144 nucleotides of the ADAM10 5’UTR and PI3K signaling. [] Increased ADAM10 expression can lead to attenuated Aβ generation, a potential therapeutic strategy for Alzheimer’s disease. []

- Inhibits PD-L1 expression: Cosmosiin suppresses PD-L1 expression and triggers apoptosis in colorectal cancer cell lines. This apoptosis is facilitated through pathways related to reactive oxygen species (ROS). []

- Enhances adiponectin secretion and insulin receptor phosphorylation: In differentiated 3T3-L1 adipocytes, cosmosiin demonstrated dose-dependent effects on adiponectin secretion and insulin receptor-β phosphorylation, similar to insulin. It also positively affects GLUT4 translocation, suggesting potential benefits for diabetic complications. []

- Inhibits arginase activity: Cosmosiin shows arginase inhibitory activity with an IC50 value of 302 μM. []

ANone:

ANone: Current research primarily focuses on the biological activities of cosmosiin, and there is limited information regarding its catalytic properties, reaction mechanisms, selectivity, or uses in catalysis.

A: While computational studies focusing specifically on cosmosiin are limited, some research utilizes molecular docking simulations to predict its interactions with target proteins. For instance, docking studies suggest cosmosiin effectively binds to the active sites of viral proteins like Glycoprotein HSV-2gD, Thymidylate synthase from varicella-zoster virus, and COVID-19 main protease. [] Further computational studies, including molecular dynamics simulations and QSAR model development, are necessary to gain a deeper understanding of its interactions and predict potential activities.

ANone: Current research on cosmosiin primarily focuses on its in vitro activities. Limited data is available regarding its PK/PD properties, including ADME profile, in vivo activity, and efficacy.

ANone: Cosmosiin has shown promising results in various in vitro studies, demonstrating:

- Increased ADAM10 expression and reduced Aβ generation in human cell lines []

- Inhibition of PD-L1 expression and induction of apoptosis in colorectal cancer cells []

- Enhanced adiponectin secretion and insulin receptor phosphorylation in adipocytes []

- Inhibition of arginase activity []

ANone: Currently, there is limited information available regarding resistance or cross-resistance mechanisms associated with cosmosiin. Further research is needed to investigate the potential for resistance development and its relationship to other compounds or drug classes.

ANone: Research on biomarkers associated with cosmosiin treatment is currently limited. Further studies are needed to identify potential biomarkers for efficacy prediction, treatment response monitoring, and early detection of any adverse effects.

ANone: Several analytical techniques are employed for the characterization, quantification, and monitoring of cosmosiin, including:

- High-performance liquid chromatography (HPLC): This method, often coupled with UV or mass spectrometry detectors, is widely used for the separation, identification, and quantification of cosmosiin in plant extracts and formulations. [, , , , , ]

- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of cosmosiin in plant materials. [, ]

- Spectroscopic techniques: Ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for structural elucidation and confirmation of cosmosiin identity. [, , , , , , , ]

ANone: Specific data regarding the environmental impact and degradation of cosmosiin is currently limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for its sustainable production and use, minimizing any negative environmental impacts.

ANone: Detailed studies investigating the dissolution and solubility characteristics of cosmosiin are currently limited. Determining its dissolution rate and solubility in various media, such as simulated gastric or intestinal fluids, would be crucial to understand its bioavailability and predict its in vivo performance.

A: Researchers have developed and validated several HPLC methods for quantifying cosmosiin in plant materials and formulated products. These methods typically involve evaluating parameters like linearity, precision, accuracy, specificity, limit of detection, and limit of quantification to ensure the reliability and robustness of the analytical data. [, , ]

ANone: Limited information is available regarding the immunogenicity and immunological responses associated with cosmosiin. Further research is needed to evaluate its potential to trigger immune reactions and explore strategies for mitigating or modulating any undesired immune responses.

ANone: Currently, there is limited information available on the potential interactions of cosmosiin with drug transporters. Further research is needed to investigate these interactions and develop strategies to mitigate or modulate them, if necessary.

ANone: Specific information regarding the effects of cosmosiin on drug-metabolizing enzymes is currently limited. Further research is needed to investigate its potential to induce or inhibit these enzymes and explore strategies to manage these interactions, if necessary, to prevent potential drug-drug interactions.

ANone: Direct alternatives or substitutes for cosmosiin are not explicitly identified in the provided research. The choice of alternative compounds would depend on the specific biological activity or application being targeted.

ANone: Currently, specific strategies for recycling and waste management related to cosmosiin are not explicitly addressed in the available research. As research progresses, developing sustainable practices for its production, use, and disposal, minimizing waste generation and environmental impact, will be essential.

ANone: Various research infrastructure and resources are available for studying cosmosiin, including:

ANone: While a detailed historical account of cosmosiin research is not readily available, its discovery and early studies likely stem from phytochemical investigations of plants traditionally used for medicinal purposes. Recent research milestones include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。